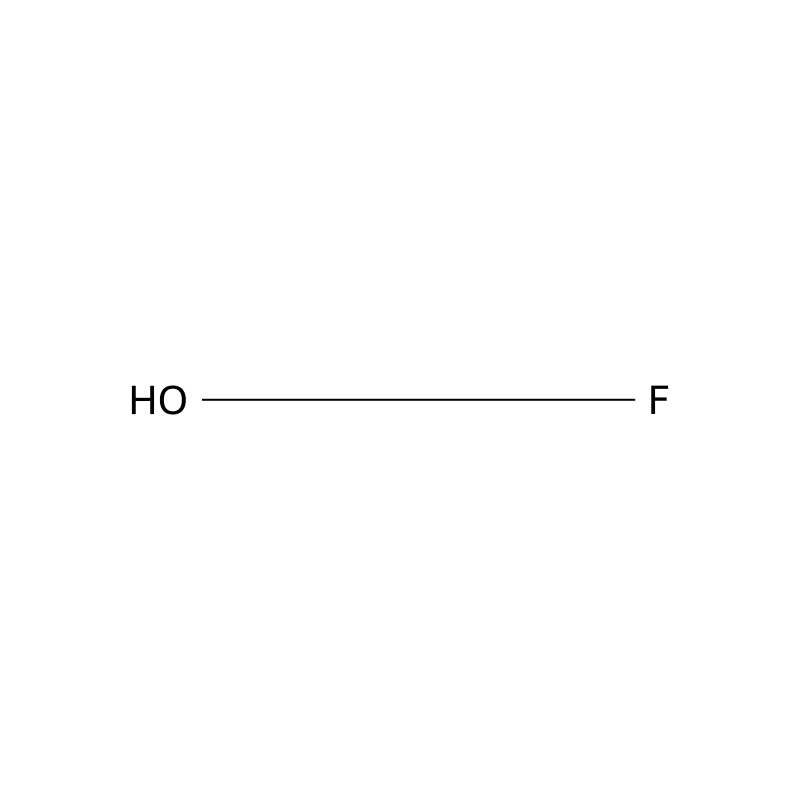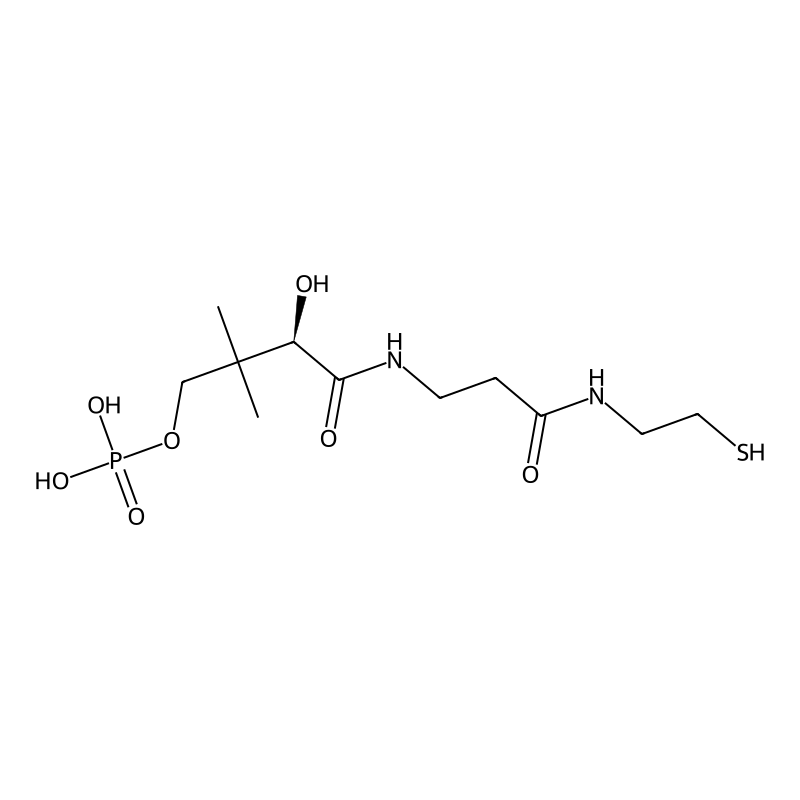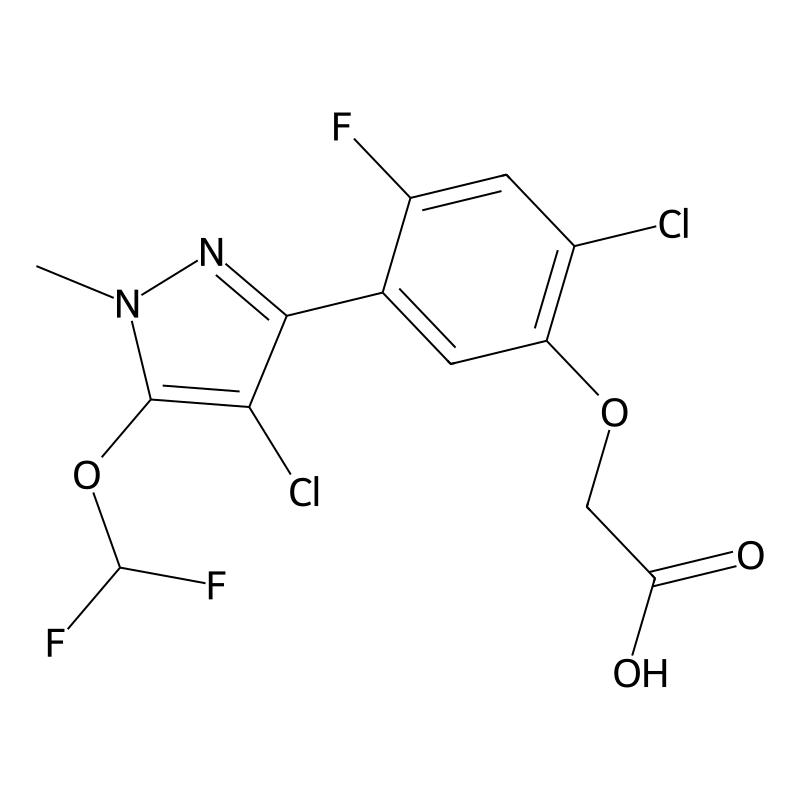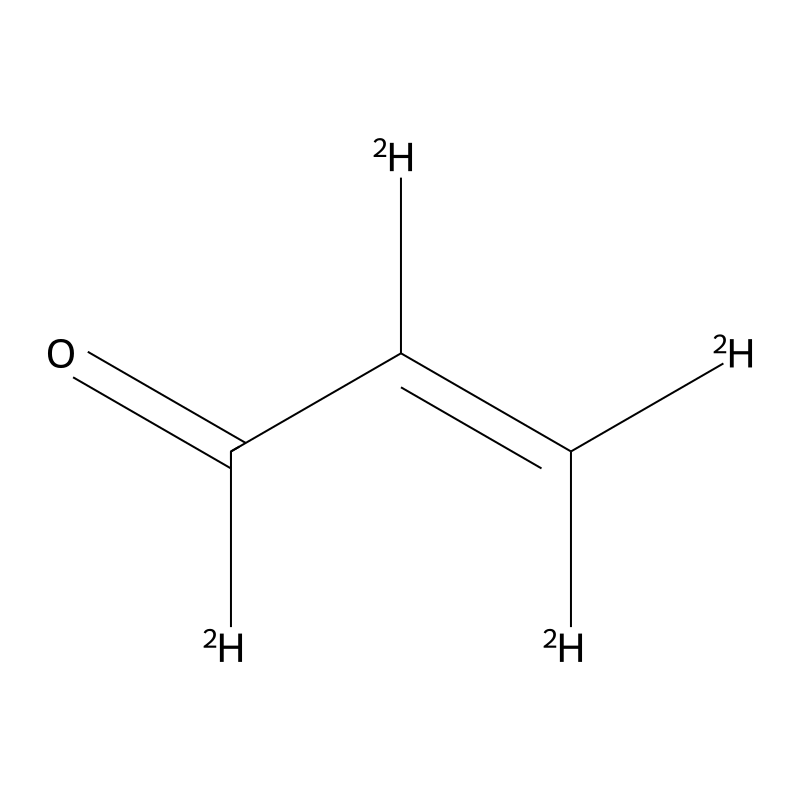Hypofluorous acid
HOF
FHO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
HOF
FHO
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Hypofluorous acid, with the chemical formula HOF, is a unique compound as it is the only known oxyacid of fluorine. This compound features a distinctive structure where the main atom, fluorine, gains electrons from oxygen, resulting in a negative oxidation state for the oxygen atom. In hypofluorous acid, the oxidation state of oxygen is zero, while its valence is two. Additionally, hypofluorous acid is notable for being the only hypohalous acid that can be isolated as a solid . The compound can be synthesized by reacting fluorine gas with water under controlled conditions, forming hydrogen fluoride and oxygen as byproducts .
This reaction is catalyzed by water and highlights the instability of hypofluorous acid at room temperature, where it can decompose explosively . Furthermore, hypofluorous acid has been shown to react with aromatic compounds through hydroxylation and epoxidation mechanisms, making it a valuable reagent in organic synthesis .
Hypofluorous acid can be synthesized through several methods:
- Fluorine and Water Reaction: The most common method involves passing fluorine gas over ice or water at low temperatures (around 0 °C). The reaction can be represented as:
- In Situ Generation: A solution of hypofluorous acid can also be generated in situ by passing gaseous fluorine through acetonitrile containing water, leading to the formation of Rozen's reagent .
- Electrochemical Methods: Electrochemical synthesis has also been explored for generating hypofluorous acid from fluoride ions.
Hypofluorous acid has several applications in chemistry and industry:
- Organic Synthesis: It is used as an oxidizing agent in various organic reactions, including hydroxylation and epoxidation of unsaturated compounds.
- Antimicrobial Agent: Due to its oxidative properties, hypofluorous acid shows potential for use in disinfectants and antimicrobial formulations.
- Analytical Chemistry: It can serve as a reagent for detecting certain organic compounds due to its reactivity.
Studies on the interactions of hypofluorous acid with various substrates have revealed its versatility as a reagent. Research indicates that it can react with aromatic hydrocarbons and olefins through substitution and addition reactions. These interactions often lead to hydroxylated products or epoxides, showcasing its utility in synthetic organic chemistry .
Hypofluorous acid shares similarities with several other halogenated acids, particularly those containing chlorine and bromine. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Hypochlorous Acid | HClO | More stable; widely used as a disinfectant |
| Hypobromous Acid | HBrO | Similar reactivity but less studied than hypochlorous |
| Hypoiodous Acid | HIO | Less stable; less common in industrial applications |
| Chlorous Acid | HClO₂ | Strong oxidizing agent; more reactive than hypofluorous |
| Bromous Acid | HBrO₂ | Similar properties but less commonly encountered |
Hypofluorous acid stands out due to its unique formation process and distinct chemical behavior compared to these other halogenated acids. Its ability to be isolated as a solid further differentiates it from many other similar compounds .
XLogP3
Other CAS
Wikipedia
Fluoridooxygen(.)








